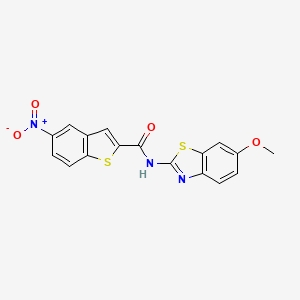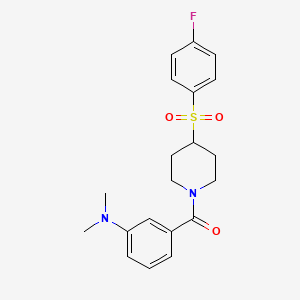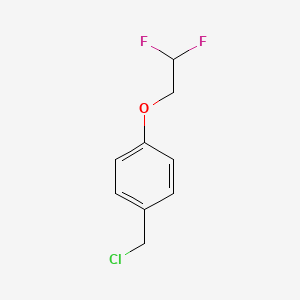![molecular formula C9H12F3NO2 B2773344 1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2167802-82-4](/img/structure/B2773344.png)
1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one is a chemical compound that is widely used in the field of scientific research. It is a member of the family of enone compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various cell types, including macrophages and synovial fibroblasts. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to inhibit the replication of certain viruses, such as human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one in lab experiments is its high potency and selectivity. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral effects at low concentrations. Additionally, it has been shown to be highly selective for certain enzymes and receptors, such as COX-2 and NF-κB. However, one of the limitations of using this compound is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one in scientific research. One direction is the development of more potent and selective analogs of this compound. Another direction is the investigation of its potential use as a therapeutic agent for various diseases, such as cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one involves the reaction of 4-morpholin-4-ylbut-2-en-1-one with 2,2,2-trifluoroethylamine. The reaction is typically carried out in the presence of a base catalyst, such as potassium carbonate, and a solvent, such as acetonitrile. The yield of the reaction is typically high, ranging from 80% to 90%.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one has been extensively used in scientific research as a tool for investigating various biological processes. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has also been used as a probe for studying the mechanism of action of various enzymes and receptors.
Eigenschaften
IUPAC Name |
1-[2-(2,2,2-trifluoroethyl)morpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO2/c1-2-8(14)13-3-4-15-7(6-13)5-9(10,11)12/h2,7H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLUMNBMQOSOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC(C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

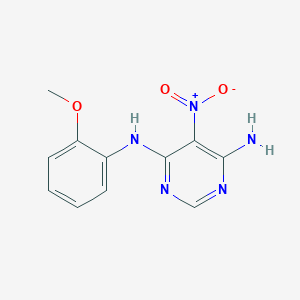
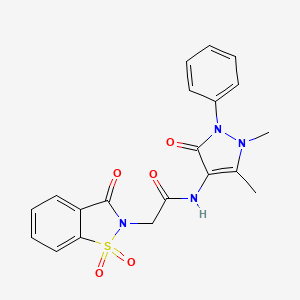
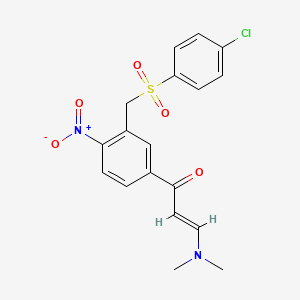
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2773266.png)
![N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2773267.png)
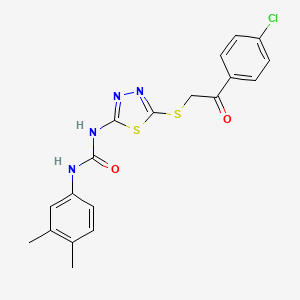
![8-(furan-2-ylmethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2773269.png)
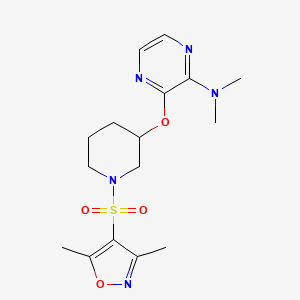

![6-{[2-Benzyl-2-imidazolinyl]sulfonyl}chromen-2-one](/img/structure/B2773276.png)
![Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2773277.png)
